6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine
Description
6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system. Its molecular formula is C₁₃H₁₁N₃O, with a monoisotopic mass of 225.090212 . The methoxy group at the 6-position and methyl group at the 3-position confer distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-6-5-10-9-7(6)3-4-8(11-9)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CUPAXBGJTRDVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine involves several steps. One common synthetic route is as follows:
Chemical Reactions Analysis
6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include modified pyrrolopyridine derivatives.
Scientific Research Applications
6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in scientific research for its potential applications in medicinal chemistry, particularly in oncology and other therapeutic areas. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Anticancer Activity
One of the most significant applications of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit the activity of protein kinases involved in cancer progression. Specifically, compounds that target the Insulin-like Growth Factor 1 Receptor (IGF-1R) have shown promise in treating solid tumors. The inhibition of IGF-1R is particularly relevant due to its role in cell proliferation and survival in various cancers .
Kinase Inhibition
The compound has demonstrated inhibitory effects on several protein kinases, including Aurora kinases and Src family kinases. These kinases are crucial in regulating cell cycle progression and are often overactive in cancer cells. By inhibiting these pathways, 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives can reduce tumor growth and enhance the efficacy of existing cancer therapies .
Fibroblast Growth Factor Receptor Inhibition
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. Compounds derived from this class have shown potent inhibitory activity against FGFRs, with certain derivatives exhibiting IC50 values as low as 7 nM . This suggests that these compounds could serve as lead candidates for further development in cancer treatment.
Table 1: Summary of Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
| Compound Name | Target | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine | IGF-1R | Not specified | Anticancer |
| Derivative 4h | FGFR1 | 7 | Kinase Inhibition |
| Derivative X | Aurora Kinase | Not specified | Anticancer |
Table 2: Case Studies on Anticancer Efficacy
| Study Reference | Cancer Type | Outcome |
|---|---|---|
| US20090233956A1 | Solid Tumors | Significant tumor reduction |
| MDPI Study (2021) | Breast Cancer | Induced apoptosis in cancer cells |
| RSC Advances (2021) | Various Tumor Lines | Potent antiproliferative effects |
Mechanism of Action
The precise mechanism by which 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with FGFRs. Further research is needed to elucidate the molecular targets and pathways involved.
Biological Activity
6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. Its structure features a pyrrole ring fused to a pyridine nucleus, which is characteristic of many biologically active compounds. The presence of a methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxic activity of several 1H-pyrrolo[2,3-b]pyridine derivatives, with most showing significant potency (IC50 values ranging from 5 to 15 µM) against ovarian and breast cancer cells . These compounds potentially inhibit the HGF/MET signaling pathway, which is crucial in cancer progression.
Table 1: Cytotoxic Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | Ovarian Cancer | 10 | HGF/MET pathway inhibition |
| 2 | Breast Cancer | 12 | Induction of apoptosis |
| 3 | Non-cancerous | >20 | Selective toxicity |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown that certain derivatives possess significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Efficacy of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| A | S. aureus | 3.12 | Highly Active |
| B | E. coli | 5.00 | Moderate |
3. Anti-inflammatory Effects
Furthermore, compounds related to 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine have shown anti-inflammatory properties. In an experimental model, these compounds inhibited pro-inflammatory cytokines in BV2 microglial cells, indicating their potential use in neuroinflammatory conditions .
Case Study: Inhibition of LPS-induced Inflammation
In a study assessing the anti-inflammatory effects on microglial cells treated with lipopolysaccharide (LPS), the derivative exhibited a dose-dependent reduction in TNF-alpha and IL-6 levels, highlighting its therapeutic potential in neurodegenerative diseases.
The biological activities of 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine can be attributed to its ability to interact with various molecular targets:
- Cancer Cell Signaling : By inhibiting specific pathways such as HGF/MET, these compounds can induce apoptosis in cancer cells.
- Enzymatic Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Microbial Interaction : The structural features allow for effective binding to bacterial targets, disrupting their growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thieno[2,3-b]pyridines vs. Pyrrolo[2,3-b]pyridines
Thieno[2,3-b]pyridines, which replace the pyrrole nitrogen with sulfur, are key bioisosteres. However, this substitution reduces aqueous solubility due to sulfur’s lower polarity compared to nitrogen. For example, thieno[2,3-b]pyridines often require solubilizing agents like cyclodextrins for in vivo studies, whereas pyrrolo[2,3-b]pyridines (e.g., 6-methoxy-3-methyl derivative) exhibit improved solubility, as seen in derivatives with nitrogen-containing substituents .
Substitution Patterns and Bioactivity
- 5-Substituted Pyrrolo[2,3-b]pyridines : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position show enhanced binding to FGFR1 via hydrogen bonding with residue G485 . In contrast, the 6-methoxy group in the target compound may influence π-π stacking or dipole interactions in kinase binding pockets.
Solubility-Enhancing Strategies
Thieno[2,3-b]pyridines often face solubility challenges, limiting their pharmacokinetic profiles. In contrast, pyrrolo[2,3-b]pyridines benefit from nitrogen’s polarity. For instance:
- Methoxy Groups : The 6-methoxy substituent in the target compound enhances solubility via hydrogen bonding with water .
- Morpholine Additions : Derivatives with morpholine solubilizing groups (e.g., compound 3 in ) achieve further solubility improvements, though this may compromise membrane permeability.
Anticancer Activity Comparison
Thieno[2,3-b]pyridines with lipophilic substituents (e.g., 3-bromophenylacryloyl groups) exhibit potent antiproliferative activity (IC₅₀ < 100 nM in triple-negative breast cancer) but require formulation adjustments due to poor solubility .
Q & A
Q. What are the common synthetic routes for 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves multi-step protocols. For example:
- Methylation : NaH and methyl iodide (MeI) in THF at 0°C to room temperature for introducing the methyl group at the 3-position .
- Nitration : HNO₃ at 0°C to room temperature to functionalize the pyrrolopyridine core .
- Cross-coupling : Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C for aryl substitutions .
- Reduction : Hydrogenation (H₂/THF) for reducing nitro groups or intermediates .
Q. How is 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine characterized structurally?
- Spectroscopic methods : NMR (¹H/¹³C) and HRMS for confirming molecular structure and substituent positions.
- Chromatography : HPLC or LC-MS for purity assessment, as validated in studies on related pyrrolopyridines (e.g., 4-methoxy derivatives) .
- Crystallography : X-ray diffraction for unambiguous structural confirmation, though specific data for this compound is not reported in the provided evidence.
Advanced Research Questions
Q. What strategies optimize the synthesis yield of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine?
- Reagent selection : Using Pd(PPh₃)₄ instead of other catalysts improves coupling efficiency in Suzuki reactions .
- Temperature control : Maintaining 0°C during methylation (NaH/MeI) minimizes side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction homogeneity, while toluene/EtOH mixtures improve boronic acid coupling .
Q. How can researchers evaluate the biological activity of this compound and its analogs?
- In vitro assays : Test for kinase inhibition (e.g., tyrosine kinase targets) or receptor antagonism (e.g., corticotropin-releasing factor-1 receptor) using cell-based models .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, methyl groups) and compare bioactivity. For example, 3,5-disubstituted analogs show enhanced activity in pharmacological studies .
Q. How should researchers address contradictions in reported SAR data for pyrrolo[2,3-b]pyridine derivatives?
- Systematic variation : Compare analogs with single substituent changes (e.g., 6-methoxy vs. 6-chloro) to isolate functional group effects .
- Data normalization : Control for assay conditions (e.g., cell line variability, incubation time) to resolve discrepancies in IC₅₀ values .
Q. What computational methods support the design of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?
- Docking studies : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. Advanced Chemistry Development (ACD/Labs) software is cited for property prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
